5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxazolo[4,5-b]pyridine moiety, and a furamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct C–H bond functionalization methodology. This method allows for the construction of the tricyclic scaffold and subsequent functionalization at specific positions . The reaction conditions often include the use of various (hetero)aryl iodides and palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the preservation of the chlorine atom on the pyridine moiety offers a late-stage substitution site, which is advantageous for drug design and development .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the oxazolo[4,5-b]pyridine moiety may interact with nucleic acids or proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-b]pyridin-2(3H)-one: A related compound with similar structural features but different functional groups.
Oxazolo[5′,4′4,5]pyrano[2,3-b]pyridine: Another compound with a tricyclic scaffold, used in similar applications.
Uniqueness
5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group and the furamide structure enhances its versatility and potential for various applications.
Properties
Molecular Formula |
C24H16ClN3O3 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H16ClN3O3/c1-14-13-16(24-28-22-20(31-24)3-2-12-26-22)6-9-18(14)27-23(29)21-11-10-19(30-21)15-4-7-17(25)8-5-15/h2-13H,1H3,(H,27,29) |
InChI Key |
NMSXPXMGVJMTHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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